Nyssoside

概要

説明

Nyssoside is a naturally occurring glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, with a chemical structure that includes a benzene ring and a pyran ring. This compound is known for its bitter taste and slightly acidic nature. It has various applications in the medical field, including antibacterial, anti-inflammatory, moisturizing, antioxidant, anti-tumor, and antiviral activities .

準備方法

Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves the following steps:

Collection and Crushing: Leaves, stems, or roots of the plant are collected and crushed.

Extraction: The crushed plant material is subjected to extraction using suitable solvents such as alcohols or water.

Filtration and Concentration: The extract is filtered and concentrated to obtain a solution containing this compound.

Crystallization or Purification: The concentrated solution undergoes crystallization or purification to yield pure this compound.

化学反応の分析

Nyssoside undergoes various chemical reactions, including:

Reduction: The reduction reactions of this compound are less documented, but it may undergo typical reduction processes involving common reducing agents.

Substitution: this compound can participate in substitution reactions, particularly involving its glycoside group.

科学的研究の応用

Chemical Properties and Structure

Nyssoside is a glycoside compound primarily found in plants such as Nyssa sinensis. Its chemical structure consists of a sugar moiety linked to an aglycone, which contributes to its biological activity. Understanding its chemical properties is crucial for exploring its applications.

Pharmacological Applications

-

Antioxidant Activity

- This compound has demonstrated significant antioxidant properties, which are essential in combating oxidative stress related to various diseases. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from damage.

-

Anti-Inflammatory Effects

- Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

-

Antimicrobial Properties

- In vitro studies have reported that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.

-

Neuroprotective Effects

- Preliminary studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by preventing neuronal cell death.

Table 1: Summary of Key Studies on this compound

Biotechnological Applications

-

Phytochemical Extraction

- The extraction of this compound from plant sources using various methods (e.g., solvent extraction, supercritical fluid extraction) has been optimized to enhance yield and purity for research purposes.

-

Formulation Development

- This compound is being explored for incorporation into pharmaceutical formulations due to its bioactive properties, which could enhance the therapeutic effects of existing drugs.

Future Directions in Research

The ongoing research into this compound's applications continues to reveal promising avenues:

- Clinical Trials : Future clinical trials are necessary to establish the efficacy and safety profiles of this compound in humans.

- Synergistic Effects : Investigating the synergistic effects of this compound with other compounds could lead to enhanced therapeutic strategies.

- Mechanistic Studies : Further studies are needed to elucidate the mechanisms underlying its biological activities.

作用機序

Nyssoside exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

Antibacterial Activity: It inhibits the growth of pathogenic bacteria by interfering with their metabolic processes.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory mediators such as prostaglandins in macrophages

類似化合物との比較

Nyssoside is unique due to its combination of glycoside and sugar molecules, which contribute to its diverse bioactivities. Similar compounds include:

Ellagic Acid: Like this compound, ellagic acid exhibits antioxidant and antibacterial properties.

Quercetin: Another glycoside compound with antioxidant and anti-inflammatory activities.

Rutin: A glycoside known for its antioxidant and anti-inflammatory effects

This compound stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

生物活性

Nyssoside is a compound derived from the Nyssa genus, particularly from the black gum tree (Nyssa sylvatica). This article delves into the biological activities of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a type of flavonoid glycoside known for its diverse biological activities. It has been studied for its potential in treating various diseases due to its anti-inflammatory, antioxidant, and antimicrobial properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against:

- Bacteria : Including Staphylococcus aureus and Escherichia coli.

- Fungi : Such as Candida albicans.

- Viruses : Preliminary studies suggest potential antiviral activity.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes involved in inflammation and microbial metabolism, this compound reduces the severity of infections and inflammatory responses.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cellular stress responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory efficacy.

- Antimicrobial Efficacy Assessment : Clinical isolates of bacteria were tested against this compound, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an alternative treatment for infections resistant to conventional antibiotics.

Data Table: Biological Activities of this compound

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

- A comprehensive review highlighted its role in reducing oxidative stress markers in various cell lines, suggesting a protective effect against cellular damage.

- Another study indicated that this compound could enhance the efficacy of standard antibiotics when used in combination therapies against resistant bacterial strains.

特性

IUPAC Name |

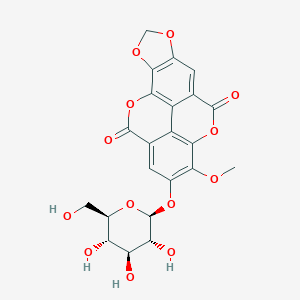

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBCRZZTWJVLJV-CGWYSGAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Nyssoside and where was it discovered?

A1: this compound is a newly discovered glycoside found in the bark of the Chinese Tupelo tree (Nyssa sinensis Oliv.) []. Its structure consists of 3^-O-methyl-3,4-O,O-methylideneellagic acid linked to a beta-D-glucopyranoside molecule through a 4'-O linkage. This structure was determined using various spectroscopic techniques, including UV, IR, MS, and ~(13)CNMR [].

Q2: Are there any known biological activities or medicinal properties associated with this compound?

A2: The research paper [] focuses primarily on the isolation and structural characterization of this compound from the Chinese Tupelo bark. It does not delve into the compound's potential biological activities, medicinal properties, or applications. Further research is needed to explore these aspects of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。